molecular formula C8H15Cl2N3 B1485261 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride CAS No. 1440955-35-0

3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride

Cat. No. B1485261
CAS RN: 1440955-35-0
M. Wt: 224.13 g/mol
InChI Key: DUTUDQVHQPFHTO-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride” is a complex chemical compound with the CAS Number: 1440955-35-0 . It has a molecular weight of 224.13 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13N3.2ClH/c1-7-6-10-8-2-3-9-4-5-11(7)8;;/h6,9H,2-5H2,1H3;2*1H . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure or a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The compound’s Inchi Key is DUTUDQVHQPFHTO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Researchers Masurier et al. (2012) synthesized a series of azaheterocycle-fused [1,3]diazepines, showcasing the chemical versatility and potential pharmaceutical applications of compounds related to 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride (Masurier et al., 2012).

Antimicrobial Activity

  • A study by Demchenko et al. (2021) synthesized novel quaternary salts derivatives of imidazo[1,2-a]azepine, which displayed significant antibacterial and antifungal activity, indicating the potential of related compounds in antimicrobial drug development (Demchenko et al., 2021).

Heterocyclic Compound Synthesis

  • Research by Dzedulionytė et al. (2022) introduced a general approach towards synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, emphasizing the importance of imidazo[1,2-d][1,4]diazepine derivatives in the development of new heterocyclic compounds (Dzedulionytė et al., 2022).

Antiviral Research

  • Janin et al. (1996) explored imidazo[1,5-g][1,4]diazepine derivatives as potential anti-HIV agents, highlighting the role of imidazo[1,2-d][1,4]diazepine derivatives in antiviral research (Janin et al., 1996).

Structural and Chemical Studies

  • Hosmane et al. (1991) conducted synthesis and structural analyses of imidazo[4,5-d][1,3]diazepine ring system compounds, contributing to the understanding of the chemical properties and structural characteristics of related compounds (Hosmane et al., 1991).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-7-6-10-8-2-3-9-4-5-11(7)8;;/h6,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTUDQVHQPFHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Reactant of Route 2
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Reactant of Route 3
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Reactant of Route 4
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Reactant of Route 5
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride
Reactant of Route 6
3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride

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